molecular formula C13H13N3O2S2 B2583364 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 953012-54-9

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2583364
CAS No.: 953012-54-9
M. Wt: 307.39
InChI Key: MYDCNKZEPAXBAN-UHFFFAOYSA-N
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Description

The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide features a thiazolo[3,2-a]pyrimidinone core fused with a thiazole ring and a pyrimidinone moiety. The acetamide linker connects this core to a thiophen-2-ylmethyl substituent.

Properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-11(15-7-10-2-1-5-19-10)6-9-8-20-13-14-4-3-12(18)16(9)13/h1-5,9H,6-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDCNKZEPAXBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Compound 19 ():
  • Structure : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
  • Key Differences: Replaces the thiazolo[3,2-a]pyrimidinone core with a dihydropyrimidinone-thioacetamide backbone. Substituted with a trifluoromethylbenzothiazole group instead of thiophen-2-ylmethyl.
  • Activity : Acts as a CK1-specific inhibitor, highlighting the role of the trifluoromethylbenzothiazole group in kinase selectivity .
Compounds 11–14 ():
  • Structure : Hetaryl-sulfanyl derivatives of N’-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid.
  • Key Differences: Thiazolo[4,5-b]pyridine core instead of pyrimidinone. Sulfanyl substituents may enhance solubility but reduce membrane permeability compared to the target’s thiophene group.
  • Activity : Demonstrates antimicrobial and anti-inflammatory properties, suggesting broader therapeutic applications .

Substituent Modifications

Compound 43 ():
  • Structure : tert-Butyl (8-(1,3-dioxoisoindolin-2-yl)-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-3-yl)carbamate.
  • Key Differences :
    • Bulky naphthalenylmethyl and carbamate groups replace the thiophen-2-ylmethyl acetamide.
  • Impact : Increased lipophilicity may improve blood-brain barrier penetration but could reduce metabolic stability .
FL-no: 16.133 ():
  • Structure: 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide.
  • Key Differences: Pyrazole core instead of thiazolo-pyrimidinone. Retains the N-(thiophen-2-ylmethyl)acetamide moiety.
  • Activity: Used as a flavoring agent with a cooling sensation, illustrating the versatility of the thiophen-2-ylmethyl group in non-pharmacological applications .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Biological Activity Pharmacokinetic Notes
Target Compound Thiazolo[3,2-a]pyrimidinone Thiophen-2-ylmethyl acetamide Inferred kinase inhibition Moderate lipophilicity (estimated)
Compound 19 () Dihydropyrimidinone-thioacetamide Trifluoromethylbenzothiazole CK1 inhibition High metabolic stability
Compounds 11–14 () Thiazolo[4,5-b]pyridine Sulfanyl groups Antimicrobial/anti-inflammatory Enhanced solubility
Compound 43 () Thiazolo[3,2-a]pyridine Naphthalenylmethyl, carbamate Undisclosed High lipophilicity
FL-no: 16.133 () Pyrazole Thiophen-2-ylmethyl acetamide Cooling sensation (flavoring) Low toxicity

Research Findings and Implications

  • Activity Profiles : The target’s thiophen-2-ylmethyl group may offer balanced π-stacking interactions in enzyme binding, contrasting with the stronger electron-withdrawing effects of Compound 19’s trifluoromethylbenzothiazole group .
  • Synthetic Feasibility: supports the scalability of thioacetamide-linked compounds, though regioselectivity in thiazolo-pyrimidinone synthesis remains a challenge .

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